FXb

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

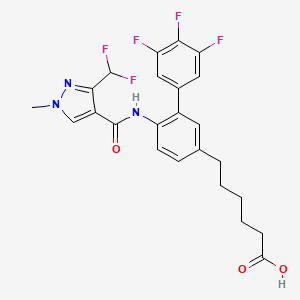

C24H22F5N3O3 |

|---|---|

Peso molecular |

495.4 g/mol |

Nombre IUPAC |

6-[4-[[3-(difluoromethyl)-1-methylpyrazole-4-carbonyl]amino]-3-(3,4,5-trifluorophenyl)phenyl]hexanoic acid |

InChI |

InChI=1S/C24H22F5N3O3/c1-32-12-16(22(31-32)23(28)29)24(35)30-19-8-7-13(5-3-2-4-6-20(33)34)9-15(19)14-10-17(25)21(27)18(26)11-14/h7-12,23H,2-6H2,1H3,(H,30,35)(H,33,34) |

Clave InChI |

MGYGBCBUGRVEFW-UHFFFAOYSA-N |

SMILES canónico |

CN1C=C(C(=N1)C(F)F)C(=O)NC2=C(C=C(C=C2)CCCCCC(=O)O)C3=CC(=C(C(=C3)F)F)F |

Origen del producto |

United States |

Foundational & Exploratory

The FXb Pathway: A Technical Guide to the Discovery and Synthesis of Exochelin in Mycobacterium smegmatis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and synthesis of exochelin, a siderophore from Mycobacterium smegmatis. The biosynthesis of this iron-chelating molecule is orchestrated by the products of the fxb gene locus, primarily the large non-ribosomal peptide synthetases (NRPSs), FxbB and FxbC. This document details the genetic and biochemical discoveries, experimental protocols for investigation, and the molecular logic of the NRPS-mediated synthesis pathway.

Discovery of the this compound Locus and the Exochelin Synthesis Pathway

The identification of the genetic basis for exochelin synthesis in Mycobacterium smegmatis was a pivotal step in understanding mycobacterial iron acquisition. The discovery was not accidental but the result of a targeted genetic approach to identify genes essential for siderophore production.

Initial Genetic Screening

The discovery process began with the generation of exochelin-deficient mutants of M. smegmatis.[1][2] Researchers utilized random mutagenesis techniques, including ultraviolet (UV) irradiation and transposon mutagenesis, to create a large pool of mutants.[1] These mutants were then screened on a specialized agar (B569324) medium containing Chrome Azural S (CAS). CAS is a dye that forms a colored complex with iron; when a secreted siderophore chelates the iron, a visible color change (typically to orange/yellow) occurs around the colony. Mutants that failed to produce this halo were identified as potentially deficient in exochelin production or secretion.[1][2][3] Of thousands of mutants screened, a small number showed a consistent exochelin-deficient phenotype.[2][4]

Complementation and Gene Identification

To pinpoint the genes responsible for the observed phenotype, a complementation strategy was employed. A cosmid library, containing large fragments of the wild-type M. smegmatis genome, was introduced into the exochelin-deficient mutants. Mutants that had their exochelin production restored were selected, indicating that the introduced cosmid contained the functional gene(s) that were mutated.[2][3][4]

Through subcloning and sequencing of the complementing DNA fragments, researchers identified a locus containing several open reading frames (ORFs).[3][4] Further analysis, including targeted mutagenesis of these newly identified genes, confirmed their role in exochelin biosynthesis. This led to the identification and naming of the this compound (ferric exochelin biosynthesis) genes.[4]

Identification of Non-Ribosomal Peptide Synthetases

Sequence analysis of the this compound locus revealed that two of the genes, designated fxbB and fxbC, encoded exceptionally large proteins.[4] These proteins, FxbB and FxbC, showed strong homology to known non-ribosomal peptide synthetases (NRPSs).[1][4] NRPSs are large, multi-domain enzymes that act as modular assembly lines to synthesize peptides without the use of ribosomes and mRNA templates.[4] This discovery was crucial as it established that exochelin is a non-ribosomal peptide and provided a clear framework for understanding its complex synthesis pathway. Another key gene, fxbA, was identified as encoding a putative formyltransferase, responsible for adding a formyl group to one of the exochelin precursors.[3]

The Exochelin Synthesis Pathway

The synthesis of exochelin MS, the primary exochelin variant in M. smegmatis, is a multi-step process catalyzed by the NRPS enzymes FxbB and FxbC. These enzymes are organized into modules, with each module responsible for the activation, modification (where applicable), and incorporation of a single building block into the growing peptide chain.

Structure of Exochelin MS

Exochelin MS is a formylated pentapeptide with a unique structure that includes non-proteinogenic amino acids and unusual linkages.[5] Its determined structure is: N-(δ-N-formyl,δ-N-hydroxy-R-ornithyl)-β-alaninyl-δ-N-hydroxy-R-ornithinyl-R-allo-threoninyl-δ-N-hydroxy-S-ornithine [5]

This structure features three modified ornithine residues, which form the hydroxamic acid groups responsible for the high-affinity chelation of Fe³⁺.[5]

The NRPS Assembly Line: FxbB and FxbC

The FxbB and FxbC proteins function as a multi-enzyme complex to assemble exochelin. Based on their homology to other NRPSs and the structure of exochelin, a logical pathway can be proposed. The synthetase is composed of six modules distributed across the two proteins.

-

FxbB: This protein contains two modules.

-

FxbC: This protein is larger and contains four modules.

Each module contains a core set of domains:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate at the expense of ATP.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: The activated amino acid is then covalently tethered to the 4'-phosphopantetheine (B1211885) arm of the T domain.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain (the acceptor) and the growing peptide chain attached to the T domain of the previous module (the donor).

In addition to these core domains, the exochelin synthetase contains Epimerization (E) Domains , which are responsible for converting L-amino acids to their D-isoforms (designated as R- in the structure).[6]

The proposed modular organization and substrate specificity are outlined below:

Table 1: Proposed Modular Organization and Function of FxbB and FxbC

| Protein | Module | Activated Substrate (Predicted) | Modifying Domains | Final Residue in Exochelin |

|---|---|---|---|---|

| FxbB | 1 | L-Ornithine | Formyltransferase (FxbA), Hydroxylase, Epimerase | N-formyl-N-hydroxy-R-Ornithine |

| 2 | β-Alanine | - | β-Alanine | |

| FxbC | 3 | L-Ornithine | Hydroxylase, Epimerase | N-hydroxy-R-Ornithine |

| 4 | L-Threonine | Epimerase | R-allo-Threonine | |

| 5 | L-Ornithine | Hydroxylase | N-hydroxy-S-Ornithine | |

| 6 | (Termination) | Thioesterase (TE) | (Release of final peptide) |

Note: The precise assignment of substrates to specific modules is based on predictive models of NRPS adenylation domain specificity codes and the known structure of exochelin. Direct biochemical characterization of each domain's specificity has not been extensively reported.

Visualization of the Synthesis Pathway

The logical flow of exochelin synthesis can be represented as a pathway diagram.

Quantitative Data

Quantitative analysis of the exochelin synthesis pathway has focused primarily on the molecular characteristics of the enzymes and the physiological conditions for siderophore production. Kinetic data for the individual enzymatic domains of FxbB and FxbC are not widely available in the literature.

Table 2: Molecular and Production Data for the Exochelin System

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Protein Molecular Weight | |||

| FxbB | 257 kDa | M. smegmatis | [4] |

| FxbC | 497 kDa | M. smegmatis | [4] |

| Production Conditions | |||

| Optimal Fe³⁺ for Production | 0.04 µg/mL | M. neoaurum | |

| Repressive Fe³⁺ Concentration | > 0.06 µg/mL | M. neoaurum | |

| Biochemical Properties | |||

| Exochelin MS pI | 9.3 - 9.5 | M. smegmatis | [5] |

| Ferri-exochelin λmax | 420 nm | M. smegmatis | [5] |

| Fe³⁺ Stability Constant (Ks) | 10²⁵ - 10³⁰ (probable) | M. smegmatis | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the discovery and characterization of the this compound pathway. These protocols are representative of the techniques described in the literature.

Protocol for Mutant Screening and Identification

This protocol describes the generation and screening of exochelin-deficient mutants.

4.1.1 Materials

-

M. smegmatis mc²155 strain

-

Middlebrook 7H9 broth and 7H10 agar

-

ADC supplement (albumin-dextrose-catalase)

-

Glycerol

-

Tween 80

-

UV transilluminator (254 nm)

-

Chrome Azural S (CAS) agar plates

-

M. smegmatis cosmid library

4.1.2 Mutagenesis (UV Method)

-

Grow M. smegmatis in 7H9 broth with ADC and 0.05% Tween 80 to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

-

Harvest cells by centrifugation and wash twice with sterile phosphate-buffered saline (PBS).

-

Resuspend cells in PBS to an OD₆₀₀ of 0.5.

-

Transfer 10 mL of the cell suspension to a sterile petri dish and place under a UV lamp (254 nm) with the lid removed.

-

Expose the cells to UV radiation for a duration predetermined to achieve ~99% killing (e.g., 30-60 seconds). This must be calibrated for the specific UV source.

-

Plate serial dilutions of the mutagenized culture onto 7H10 agar plates and incubate at 37°C for 3-5 days to obtain viable colonies.

4.1.3 CAS Agar Screening

-

Prepare CAS agar plates as described by Schwyn and Neilands.

-

Using sterile toothpicks, replica-plate individual colonies from the mutagenesis plates onto a master plate and a CAS agar plate.

-

Incubate the CAS plates at 37°C for 5-7 days.

-

Screen for colonies that do not produce a yellow-orange halo. These are potential exochelin-deficient mutants.

-

Confirm the phenotype by re-streaking the candidate mutants on fresh CAS agar.

4.1.4 Complementation

-

Prepare competent cells of the confirmed exochelin-deficient mutants.

-

Transform the mutants with the M. smegmatis cosmid library via electroporation.

-

Plate the transformed cells on selective 7H10 agar (containing the appropriate antibiotic for cosmid selection) overlaid with CAS solution.

-

Incubate at 37°C and screen for colonies that have restored the halo-producing phenotype.

-

Isolate the cosmid from the complemented mutant and analyze the genomic insert by restriction mapping and sequencing to identify the this compound genes.

Protocol for Exochelin Production and Purification

This protocol details the isolation of exochelin MS from liquid culture.

4.2.1 Materials

-

Iron-deficient Sauton's medium

-

M. smegmatis mc²155

-

Ferric chloride (FeCl₃) solution

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

EDTA solution, pH 4.0

4.2.2 Production

-

Inoculate a starter culture of M. smegmatis in 7H9 broth and grow to late-log phase.

-

Inoculate 1 L of iron-deficient Sauton's medium with the starter culture to an initial OD₆₀₀ of 0.05.

-

Incubate at 37°C with shaking (200 rpm) for 7-10 days.

-

Remove bacterial cells by centrifugation (10,000 x g, 20 min), followed by sterile filtration of the supernatant.

4.2.3 Extraction and Purification

-

To the cell-free supernatant, add a saturated FeCl₃ solution dropwise until the solution turns a stable reddish-orange color, indicating the formation of the ferri-exochelin complex.

-

Extract the ferri-exochelin from the aqueous supernatant with an equal volume of chloroform. Repeat the extraction 2-3 times.

-

Pool the chloroform phases and evaporate to dryness under reduced pressure.

-

Resuspend the dried extract in a minimal volume of Buffer A (e.g., 0.1% TFA in water).

-

Purify the ferri-exochelin by reverse-phase HPLC using a C18 column. Elute with a linear gradient of Buffer B (e.g., 0.1% TFA in ACN) from 5% to 95% over 40 minutes. Monitor the elution profile at 450 nm.[7]

-

Collect the major peak corresponding to ferri-exochelin MS.

-

(Optional) To obtain desferri-exochelin, dissolve the purified ferri-exochelin in a biphasic system of chloroform and 50 mM EDTA (pH 4.0). Shake vigorously. The iron will partition into the aqueous EDTA phase, leaving the colorless desferri-exochelin in the chloroform phase.[8]

Proposed Protocol for In Vitro NRPS Adenylation Assay

While specific kinetic data for FxbB/C is lacking, this protocol describes a standard method for assaying the adenylation activity of a purified NRPS A-domain.

4.3.1 Materials

-

Purified FxbB or FxbC protein (or an isolated A-domain)

-

Reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

Sodium pyrophosphate (NaPPi)

-

³²P-labeled sodium pyrophosphate ([³²P]NaPPi)

-

Amino acid substrate (e.g., L-Ornithine)

-

Activated charcoal solution

-

Scintillation fluid and counter

4.3.2 ATP-Pyrophosphate (PPi) Exchange Assay

-

Prepare a reaction mixture containing reaction buffer, ATP (2 mM), NaPPi (0.2 mM), [³²P]NaPPi (to a suitable specific activity), and the amino acid substrate (5 mM).

-

Initiate the reaction by adding the purified enzyme (e.g., 1 µM final concentration). The total reaction volume is typically 50-100 µL.

-

Incubate at 37°C for 10-20 minutes. The reaction is the reverse of the first step of adenylation: Aminoacyl-AMP + PPi <=> Amino Acid + ATP.

-

Stop the reaction by adding 0.5 mL of a quenching solution containing activated charcoal (1.2%), unlabeled PPi (0.1 M), and perchloric acid (0.35 M). The charcoal binds the [³²P]ATP formed during the exchange reaction but not the free [³²P]PPi.

-

Pellet the charcoal by centrifugation. Wash the pellet twice with water to remove any unbound [³²P]PPi.

-

Resuspend the charcoal pellet in water, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

-

Enzyme activity is proportional to the amount of [³²P]ATP formed. Kinetic parameters (Kₘ, k꜀ₐₜ) can be determined by varying the substrate concentrations.

Workflow and Relationship Diagrams

The following diagrams illustrate the logical workflows for mutant screening and the domain architecture of the NRPS enzymes.

References

- 1. Phage Transposon Mutagenesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Structural, biochemical and bioinformatic analyses of nonribosomal peptide synthetase adenylation domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of the exochelin locus in Mycobacterium smegmatis: biosynthesis genes have homology with genes of the peptide synthetase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical and UV Mutagenesis | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. Genome-Wide Transposon Mutagenesis in Mycobacterium tuberculosis and Mycobacterium smegmatis | Springer Nature Experiments [experiments.springernature.com]

- 8. HTTM : Transposon mutagenesis [protocols.io]

In Vitro Characterization of Factor Xa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of Factor Xa (FXa), a critical serine protease in the coagulation cascade.[1][2] This document details the common experimental protocols used to assess FXa activity and inhibition, presents quantitative data for notable FXa inhibitors, and visualizes the key signaling pathways and experimental workflows.

Introduction to Factor Xa

Factor Xa is a pivotal enzyme in the blood coagulation cascade, situated at the convergence of the intrinsic and extrinsic pathways.[2][3] It is responsible for the conversion of prothrombin to thrombin, which in turn leads to the formation of a fibrin (B1330869) clot.[4] Due to its central role, FXa has become a major target for the development of anticoagulant therapies for the prevention and treatment of thromboembolic disorders.[1][3][5][6]

Quantitative Analysis of Factor Xa Inhibitors

The in vitro potency and selectivity of various direct FXa inhibitors have been extensively characterized. The following tables summarize key quantitative data for some of these compounds.

Table 1: Inhibitory Potency of Selected FXa Inhibitors

| Compound | K_i_ (nM) | IC_50_ (nM) | Selectivity over Thrombin |

| Rivaroxaban (BAY 59-7939) | 0.4 | 2.1 (prothrombinase) | >10,000-fold |

| Apixaban | 0.08 | - | >15,000-fold (for most serine proteases)[7] |

| RPR 130737 | 2.4 | 17 (prothrombinase with PS/PC) | >1000-fold[8] |

| LY517717 | 4.6 - 6.6 | - | >1000-fold[9] |

| DU-176b | - | - | >10,000-fold[7] |

| DJT06001 | 0.99 | - | >10,000-fold[7] |

Table 2: Anticoagulant Activity of Selected FXa Inhibitors in Human Plasma

| Compound | Concentration to Double Prothrombin Time (PT) (µM) | Concentration to Double Activated Partial Thromboplastin Time (aPTT) (µM) |

| Rivaroxaban (BAY 59-7939) | 0.23 | 0.69[5] |

| Apixaban | 3.6 | 7.4[7] |

| RPR 130737 | 0.86 | 0.32[8] |

| Compound 7 | 12.8 | -[10] |

Key Experimental Protocols

The following sections detail the methodologies for the most common in vitro assays used to evaluate FXa activity and inhibition.

Chromogenic Anti-Xa Assay

This assay is a functional test that measures the activity of FXa inhibitors.[11]

-

Principle: The assay is based on the ability of an FXa inhibitor to reduce the amount of active FXa in a sample.[12] A known amount of excess FXa is added to a plasma sample containing the inhibitor. The residual, unbound FXa then cleaves a synthetic chromogenic substrate, releasing a colored compound (p-nitroaniline).[1][12] The intensity of the color produced is inversely proportional to the concentration of the FXa inhibitor in the sample.[12][13]

-

Protocol:

-

Prepare platelet-poor plasma (PPP) from citrated whole blood by centrifugation.[11]

-

Incubate a known volume of the PPP with a specific concentration of the FXa inhibitor.

-

Add a known excess amount of purified FXa to the mixture. In some assay kits, exogenous antithrombin is also added.[13]

-

Add a chromogenic substrate specific for FXa (e.g., S-2222).[14]

-

Incubate the reaction mixture at 37°C for a defined period.[14]

-

Stop the reaction, often by adding an acid solution (e.g., 20% acetic acid).[14]

-

Measure the absorbance of the released chromophore at a specific wavelength (typically 405 nm) using a spectrophotometer.[1][15]

-

Construct a standard curve using known concentrations of the inhibitor to determine the concentration in the test sample.[11][12]

-

Clotting-Based Anti-Xa Assay

This assay measures the effect of an FXa inhibitor on the time it takes for plasma to clot.

-

Principle: This method is similar to the chromogenic assay in its initial steps, but the endpoint is the time to clot formation rather than a color change.[11] The residual FXa activity is determined by its ability to drive the coagulation cascade and form a fibrin clot.

-

Protocol:

-

Prepare platelet-poor plasma (PPP).

-

Incubate the PPP with the FXa inhibitor.

-

Add a known amount of FXa.

-

Initiate clotting by adding a reagent that triggers the final steps of the coagulation cascade (e.g., as part of an APTT-based Factor X assay).[11]

-

Measure the time to clot formation using a coagulometer.

-

A standard curve is created by plotting the clotting times against known concentrations of the inhibitor.[11]

-

Visualizations

The following diagrams illustrate the central signaling pathway involving Factor Xa and the workflows of the key in vitro experiments.

Caption: The Coagulation Cascade and the Site of Action for Direct FXa Inhibitors.

Caption: Workflow of a Typical Chromogenic Anti-Xa Assay.

Caption: Workflow of a Clotting-Based Anti-Xa Assay.

References

- 1. Factor Xa Assay Kit (ab154128) | Abcam [abcam.com]

- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ahajournals.org [ahajournals.org]

- 5. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. researchgate.net [researchgate.net]

- 8. In vitro characterization of a novel factor Xa inhibitor, RPR 130737 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

- 11. Anti-Xa Assays [practical-haemostasis.com]

- 12. lancet.co.za [lancet.co.za]

- 13. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Anti-Factor Xa for Monitoring of Unfractionated Heparin Therapy | Lab Best Practice - Archives | UC Davis Health [health.ucdavis.edu]

An In-depth Technical Guide on the Biological Function and Activity of Factor Xa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Activated Factor X (Factor Xa or FXa) is a serine endopeptidase that plays a pivotal role in the blood coagulation cascade. It serves as the central convergence point for both the intrinsic and extrinsic pathways, leading to the generation of thrombin and subsequent fibrin (B1330869) clot formation. Beyond its critical role in hemostasis, emerging evidence has illuminated the multifaceted functions of FXa in cellular signaling, implicating it in a range of physiological and pathological processes including inflammation, fibrosis, and cancer. This technical guide provides a comprehensive overview of the biological function and activity of FXa, with a focus on its enzymatic kinetics, signaling pathways, and the methodologies used to assess its activity. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on thrombosis, hemostasis, and related cellular signaling pathways.

Core Biological Function: The Coagulation Cascade

Factor Xa is the activated form of the zymogen Factor X, which is synthesized in the liver in a vitamin K-dependent manner. The activation of Factor X to FXa is a critical step in the coagulation cascade and can be initiated by two primary pathways:

-

The Intrinsic Pathway: Initiated by contact activation, this pathway involves a series of enzymatic reactions culminating in the formation of the "tenase" complex, composed of activated Factor IX (FIXa) and its cofactor, activated Factor VIII (FVIIIa). This complex efficiently converts Factor X to FXa.

-

The Extrinsic Pathway: Triggered by tissue injury and the exposure of Tissue Factor (TF), this pathway involves the formation of a complex between TF and activated Factor VII (FVIIa), which also proteolytically activates Factor X to FXa.

Once activated, FXa assembles with its cofactor, activated Factor V (FVa), on a phospholipid surface in the presence of calcium ions to form the prothrombinase complex . This complex is the physiological activator of prothrombin (Factor II) to thrombin (Factor IIa).[1][2][3] The prothrombinase complex enhances the catalytic activity of FXa by approximately 300,000-fold compared to free FXa.[4] Thrombin then proceeds to cleave fibrinogen into fibrin, which polymerizes to form a stable blood clot. Each molecule of FXa can generate up to 1000 molecules of thrombin, highlighting its significant amplification potential in the coagulation cascade.[2]

Visualization of the Coagulation Cascade

The following diagram illustrates the central role of Factor Xa in the convergence of the intrinsic and extrinsic coagulation pathways.

Beyond Hemostasis: Factor Xa in Cellular Signaling

In addition to its well-established role in blood clotting, FXa is now recognized as a potent signaling molecule that can directly influence cellular behavior.[5] These effects are primarily mediated through the activation of Protease-Activated Receptors (PARs) , a family of G protein-coupled receptors.[4][6][7][8] FXa has been shown to activate PAR-1 and PAR-2 on various cell types, including endothelial cells, fibroblasts, and smooth muscle cells.[4][6][7]

The activation of PARs by FXa can trigger a variety of downstream signaling cascades, including:

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: FXa-mediated PAR activation can lead to the phosphorylation and activation of extracellular signal-regulated kinases (ERK1/2), which are key regulators of cell proliferation, differentiation, and survival.[7][8]

-

Rho/ROCK Pathway: This pathway is involved in the regulation of the actin cytoskeleton, cell adhesion, and migration. FXa has been shown to activate RhoA and its downstream effector, ROCK, which can contribute to processes like endothelial barrier dysfunction and fibrosis.[9][][11]

These signaling activities implicate FXa in a range of pathophysiological processes, including inflammation, tissue remodeling, fibrosis, and cancer progression.[5]

Visualization of FXa-Mediated PAR Signaling

The following diagrams depict the signaling pathways initiated by FXa through PAR-1 and PAR-2 activation.

References

- 1. Kinetics of Factor X activation by the membrane-bound complex of Factor IXa and Factor VIIIa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor X - Wikipedia [en.wikipedia.org]

- 3. Structural transitions during prothrombin activation: On the importance of fragment 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Coagulation Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abcam.co.jp [abcam.co.jp]

- 6. Coagulation factor Xa cleaves PAR1 and mediates signaling dependent on binding to the endothelial protein C receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coagulation Factor Xa Has No Effects on the Expression of PAR1, PAR2, and PAR4 and No Proinflammatory Effects on HL-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Coagulation factor Xa induces an inflammatory signalling by activation of protease-activated receptors in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ROCK (RhoA/Rho Kinase) Activation in Atrial Fibrillation: Molecular Pathways and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RhoA/ROCK pathway: implication in osteoarthritis and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

A Structural and Mechanistic Analysis of the Farnesoid X Receptor Agonist Fexaramine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor that serves as a primary sensor for bile acids.[1][2] It plays a pivotal role in regulating the homeostasis of bile acids, lipids, and glucose, making it a significant therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis.[3] This guide provides a detailed structural and mechanistic analysis of fexaramine (B1672613), a potent, synthetic agonist of FXR.[4][5] While the initial query concerned an "FXb compound," the absence of a specific, publicly documented molecule with that designation has led to the selection of the well-characterized FXR agonist fexaramine as a representative compound for in-depth analysis. Fexaramine exhibits over 100-fold greater affinity for FXR than its natural ligands and has been instrumental in elucidating the receptor's structure and function.[4][6]

Structural and Physicochemical Properties of Fexaramine

Fexaramine is a non-steroidal, small molecule agonist of FXR, structurally distinct from endogenous bile acids and other synthetic ligands like GW4064.[4][7] Its chemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[4-(dimethylamino)phenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | PubChem CID: 5326713[8] |

| Molecular Formula | C₃₂H₃₆N₂O₃ | PubChem CID: 5326713[8] |

| Molecular Weight | 496.65 g/mol | PubChem CID: 5326713[6] |

| CAS Number | 574013-66-4 | PubChem CID: 5326713[8] |

| EC₅₀ (Cell-based assay) | 25 nM | Downes et al., 2003[4][6] |

Structural Analysis of the FXR-Fexaramine Complex

The three-dimensional structure of the human FXR ligand-binding domain (LBD) in complex with fexaramine was determined by X-ray crystallography to a resolution of 1.78 Å.[4][9] This high-resolution structure provides critical insights into the molecular basis of ligand recognition and receptor activation.

Key Structural Features:

-

Overall Structure: The FXR LBD adopts a canonical three-layer helical sandwich fold, typical of nuclear receptors.[7]

-

Ligand Binding Pocket: Fexaramine is sequestered within a large, 726 ų hydrophobic cavity in the LBD.[4]

-

Ligand Conformation: The fexaramine molecule adopts a "T-shaped" conformation within the binding pocket.[10]

-

Key Interactions: The binding is stabilized by numerous hydrophobic interactions and two key hydrogen bonds.

-

Hydrophobic Contacts: The biaryl rings of fexaramine are surrounded by hydrophobic residues, including Phe288, Leu291, Ala295, Ile361, His451, Met454, and Trp458.[4]

-

Hydrogen Bonds: The carbonyl oxygen of fexaramine forms hydrogen bonds with His298 and Ser336, anchoring the ligand within the pocket.[7][11]

-

These interactions stabilize the LBD in an active conformation, promoting the recruitment of coactivator proteins and subsequent modulation of gene transcription.

FXR Signaling Pathway

Upon activation by an agonist like fexaramine, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[2][12] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their expression.[12]

The primary signaling cascade involves the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor.[2] SHP, in turn, inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2] This negative feedback loop is central to maintaining bile acid homeostasis.

Experimental Protocols

Expression and Purification of FXR Ligand-Binding Domain (LBD)

A soluble and biologically active human FXR-LBD (residues 248-476) is essential for structural and biophysical studies.[13] Expression as a fusion protein in E. coli is a common method.

Methodology:

-

Vector Construction: The cDNA encoding human FXR-LBD is cloned into an expression vector, such as pACYCDuet-1, which allows for co-expression with other proteins that may enhance solubility.[13][14]

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are cultured to an optimal density (OD₆₀₀ ≈ 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl-β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 25°C) for several hours to improve protein folding and solubility.[12]

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.[12]

-

Purification: The soluble FXR-LBD is purified from the cell lysate using affinity chromatography (e.g., GST or His-tag affinity columns), followed by cleavage of the affinity tag with a specific protease (e.g., PreScission Protease).[12]

-

Final Purification Steps: Further purification is achieved through ion-exchange chromatography and size-exclusion chromatography to obtain a highly pure and homogenous protein sample.[12] The final protein product is concentrated and stored at -80°C.

X-ray Crystallography of the FXR-LBD/Fexaramine Complex

Determining the high-resolution structure of the protein-ligand complex is typically achieved through co-crystallization.

Methodology:

-

Complex Formation: The purified FXR-LBD protein is incubated with a molar excess of fexaramine (typically a 10-fold excess) to ensure saturation of the binding sites.[15] Fexaramine is first dissolved in a solvent like DMSO before being added to the protein solution.[15]

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput screening of various crystallization conditions (precipitants, buffers, pH, and additives) using vapor diffusion methods (sitting-drop or hanging-drop).

-

Crystal Optimization: Initial crystal hits are optimized by systematically refining the concentrations of the precipitant, protein, and ligand, as well as other parameters to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The FXR-LBD/fexaramine crystals typically belong to the P2₁2₁2₁ space group.[9]

-

Structure Determination and Refinement: The structure is solved using molecular replacement with a known nuclear receptor LBD structure as a search model. The model is then built and refined against the collected diffraction data to yield the final high-resolution structure of the complex.[4]

References

- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Farnesoid X receptor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fexaramine - Wikipedia [en.wikipedia.org]

- 6. Fexaramine | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fexaramine | C32H36N2O3 | CID 5326713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US20110018866A1 - Structure of the farnesoid x receptor ligand binding domain and methods of use therefor - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structural basis of the farnesoid X receptor/retinoid X receptor heterodimer on inverted repeat DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression and purification of human farnesoid X receptor-ligand binding domain as soluble form using a dual cistronic expression vector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Expression and Purification of Human Farnesoid X Receptor-Ligand Binding Domain as Soluble Form Using a Dual Cistronic Expression Vector -Journal of Microbiology and Biotechnology [koreascience.kr]

- 15. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]

An In-depth Technical Guide to Factor Xa (FXa) Target Identification and Validation

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core principles and methodologies in the identification and validation of Factor Xa (FXa) as a therapeutic target. FXa, a serine protease, plays a critical role at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade, making it a prime target for anticoagulant therapies.[1][2][3]

Factor Xa: A Pivotal Target in the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury.[3] Factor Xa is the activated form of Factor X and is a key component of the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa).[1] Thrombin then cleaves fibrinogen to fibrin, which polymerizes to form a stable clot.[2] Given that for every molecule of Factor X activated, over 1,000 thrombin molecules can be generated, inhibiting FXa provides a highly effective point of intervention to prevent thrombosis.[2][3]

The central role of FXa in both the intrinsic and extrinsic pathways underscores its significance as a therapeutic target for a wide range of thromboembolic disorders.[1][2][3]

Below is a diagram illustrating the position of Factor Xa in the coagulation cascade.

References

- 1. Novel FXa Inhibitor Identification through Integration of Ligand- and Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]

Early Research on the Therapeutic Potential of FXb: A Technical Overview

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-depth Technical Guide

This document provides a detailed summary of the early-stage, preclinical research on FXb, a novel small molecule inhibitor targeting a key driver mutation in oncogenic signaling. The data herein is based on foundational studies that established the compound's mechanism of action, potency, and selectivity, paving the way for further development.

Introduction: Mechanism of Action of this compound

This compound is a potent, ATP-competitive inhibitor specifically designed to target the V600E mutation in the FX-Kinase, a serine/threonine-protein kinase. The FX-Kinase is a critical component of the RAS-RAF-MEK-ERK signaling pathway, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This pathway regulates essential cellular processes, including proliferation, differentiation, and survival.[1][3]

The V600E mutation, a single point mutation from valine to glutamic acid at codon 600, leads to constitutive activation of the FX-Kinase.[1] This hyperactivation drives uncontrolled downstream signaling through the MAPK cascade, promoting tumorigenesis and cell proliferation independent of external growth factors.[4] Early research identified this compound as a highly selective inhibitor of this mutated kinase, showing significantly less activity against the wild-type (WT) version of the enzyme.[5] This selectivity profile suggested a promising therapeutic window for cancers harboring the V600E mutation.

Quantitative Data: In Vitro Potency and Selectivity

The initial characterization of this compound involved biochemical and cellular assays to determine its inhibitory potency (IC50) and selectivity against a panel of kinases, as well as its anti-proliferative effects on various cancer cell lines.

Biochemical Kinase Inhibition

This compound was evaluated for its ability to inhibit the enzymatic activity of purified kinases. As summarized in Table 1, the compound demonstrates nanomolar potency against the target FX-Kinase (V600E) and exhibits significant selectivity over the wild-type kinase and other related kinases.[5]

Table 1: Biochemical IC50 Data for this compound Against a Panel of Kinases

| Kinase Target | IC50 (nM) |

|---|---|

| FX-Kinase (V600E) | 31 |

| C-RAF | 48 |

| FX-Kinase (WT) | 100 |

| ACK1 | 18 |

| KHS1 | 33 |

| SRMS | 51 |

Data derived from in vitro cell-free enzymatic assays.[5]

Cellular Anti-Proliferative Activity

The therapeutic potential of this compound was further assessed by measuring its effect on the proliferation of human cancer cell lines. The compound showed potent anti-proliferative activity specifically in cell lines with the FX-Kinase V600E mutation, while cell lines with wild-type FX-Kinase were significantly less sensitive.[5]

Table 2: Cellular IC50 Data for this compound in Human Cancer Cell Lines

| Cell Line | FX-Kinase Status | IC50 (nM) |

|---|---|---|

| Colo829 | V600E Mutant | 50 |

| A375 | V600E Mutant | 350 |

| MALME-3M | V600E Mutant | 20 |

| SK-MEL28 | V600E Mutant | 800 |

| A2058 | V600E Mutant | 1000 |

Data derived from cell-based proliferation assays (e.g., MTT assay) after 6 days of treatment.[5]

Signaling Pathway and Experimental Workflows

FX-Kinase (MAPK) Signaling Pathway

The diagram below illustrates the canonical MAPK signaling cascade, initiated by growth factor binding to a Receptor Tyrosine Kinase (RTK). It highlights the position of the FX-Kinase and the point of inhibition by this compound, which prevents the downstream phosphorylation of MEK and ERK, thereby halting the pro-proliferative signal.[1][3][4]

Caption: MAPK signaling pathway with FX-Kinase (V600E) mutation and this compound inhibition point.

Experimental Workflow: Cell Proliferation (MTT) Assay

The following diagram outlines the key steps of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method used to assess the anti-proliferative effects of this compound on cancer cell lines.[5]

Caption: Standard workflow for determining cellular IC50 using an MTT proliferation assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the core protocols used in the initial characterization of this compound.

In Vitro Kinase Assay (Radiometric Format)

This protocol was used to determine the IC50 value of this compound against purified FX-Kinase (V600E). The assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³³P]-ATP to a substrate peptide.[6][7]

1. Reagents and Materials:

-

Kinase Buffer: 50 mM HEPES (pH 8.0), 50 mM MgCl₂, 1 mM DTT.[7]

-

Enzyme: Purified recombinant FX-Kinase (V600E).

-

Substrate: Biotinylated substrate peptide.

-

Cofactor: [γ-³³P]-ATP (specific activity ~0.01 mCi/µL).[7]

-

Test Compound: this compound, serially diluted in 100% DMSO.

-

Stop Solution: 100 mM EDTA.

-

Assay Plates: 96-well polypropylene (B1209903) plates.

-

Detection: Streptavidin-coated filter plates and a microplate scintillation counter.

2. Procedure:

-

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute into the Kinase Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1%.[8]

-

Reaction Setup: To each well of the assay plate, add 5 µL of the diluted this compound compound or DMSO (vehicle control).

-

Enzyme Addition: Add 5 µL of the diluted FX-Kinase enzyme solution to each well. Incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.[8]

-

Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mixture (containing [γ-³³P]-ATP and substrate peptide) to each well.[9]

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution (EDTA).[10]

-

Detection: Transfer the reaction mixture to a streptavidin-coated filter plate. Wash the plate to remove unbound [γ-³³P]-ATP. Measure the radioactivity incorporated into the bound substrate using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Proliferation Assay (MTT)

This assay was used to measure the anti-proliferative activity of this compound in cancer cell lines.[5]

1. Reagents and Materials:

-

Cell Lines: Human cancer cell lines (e.g., A375, Colo829).

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: this compound, serially diluted in culture medium containing 1% DMSO.[5]

-

MTT Reagent: 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Detergent Reagent: 20% sodium dodecyl sulfate (B86663) (SDS) in 50% N,N-dimethylformamide.

-

Assay Plates: Sterile 96-well flat-bottom tissue culture plates.

2. Procedure:

-

Cell Plating: Harvest and count cells. Seed the cells into a 96-well plate at a density of 1,000 to 5,000 cells per well in a volume of 180 µL. Incubate for 24 hours to allow for cell attachment.[5][11]

-

Compound Addition: Add 20 µL of the serially diluted this compound compound (or vehicle control) to the appropriate wells in duplicate.[5]

-

Incubation: Incubate the plates for the desired duration (e.g., 6 days) at 37°C in a humidified atmosphere with 5% CO₂.[5]

-

MTT Addition: After the incubation period, add 10 µL of the MTT Reagent to each well and incubate for an additional 2 to 4 hours, until a purple precipitate is visible.

-

Solubilization: Add 100 µL of the Detergent Reagent to each well to solubilize the formazan crystals. Leave the plate at room temperature in the dark for at least 2 hours.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percent inhibition of proliferation for each concentration relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.[5]

Conclusion

The early preclinical data for this compound strongly supported its development as a targeted therapeutic agent. The compound demonstrated high potency against the oncogenic FX-Kinase V600E mutation and exhibited a clear selectivity profile over its wild-type counterpart.[5] This biochemical activity translated effectively into cellular function, where this compound selectively inhibited the proliferation of cancer cells harboring the V600E mutation.[5] The foundational research, based on the robust experimental protocols detailed in this guide, established a clear mechanism of action and provided the quantitative basis for advancing this compound into further preclinical and clinical investigation.

References

- 1. biomarker.onclive.com [biomarker.onclive.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. In vitro kinase assay [protocols.io]

- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Emergence of Factor Xa in Cellular Signaling: A Technical Guide for Researchers

An In-depth Whitepaper on the Novel Non-hemostatic Functions of Factor Xa (FXa) in Molecular Biology

Introduction

For decades, Factor Xa (FXa) has been primarily recognized for its pivotal role in the coagulation cascade, where it catalyzes the conversion of prothrombin to thrombin, leading to fibrin (B1330869) clot formation.[1][2] However, a growing body of evidence has unveiled a novel paradigm in which FXa functions as a potent signaling molecule, independent of its coagulant activity. This discovery has significant implications for various physiological and pathological processes, including inflammation, fibrosis, cancer, and atherosclerosis, opening new avenues for therapeutic intervention.[3][4][5][6] This technical guide provides an in-depth exploration of the non-hemostatic signaling functions of FXa, offering researchers, scientists, and drug development professionals a comprehensive overview of its molecular mechanisms, experimental validation, and potential as a therapeutic target.

Core Signaling Pathways of Factor Xa

The signaling functions of FXa are predominantly mediated through the activation of a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs), particularly PAR-1 and PAR-2.[2][7][8] Upon binding, FXa proteolytically cleaves the N-terminal domain of these receptors, unmasking a tethered ligand that subsequently activates the receptor and initiates downstream intracellular signaling cascades.[7]

FXa-PAR Signaling Cascades:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: A key pathway activated by FXa-PAR signaling is the MAPK cascade, particularly the Extracellular signal-Regulated Kinase 1/2 (ERK1/2).[2][9] Activation of ERK1/2 can lead to the regulation of gene expression involved in cell proliferation, differentiation, and survival.

-

Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FXa signaling has also been shown to activate the PI3K/Akt pathway, which plays a crucial role in cell growth, survival, and metabolism.[10]

-

Nuclear Factor-kappa B (NF-κB) Pathway: FXa can induce the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses, leading to the transcription of pro-inflammatory cytokines and adhesion molecules.[3][11]

Quantitative Data on Factor Xa-Mediated Cellular Responses

The following tables summarize quantitative data from various studies, illustrating the dose-dependent effects of FXa on key cellular responses.

| Cell Type | FXa Concentration | Response | Fold Change/Effect | Reference |

| Human Atrial Tissue | Not Specified | PAR-2 mRNA Upregulation | 1.7-fold | [11] |

| Human Atrial Tissue | Not Specified | ICAM-1 Expression | 1.82 ± 0.20-fold | [11] |

| Human Atrial Tissue | Not Specified | IL-8 Expression | 1.94 ± 0.20-fold | [11] |

| Human Atrial Tissue | Not Specified | PAI-1 Expression | 1.52 ± 0.17-fold | [11] |

| Mouse Fibroblasts | 1 U/mL | Cell Migration | 4.1-fold increase | [6] |

| Mouse Fibroblasts | 1 U/mL | Cell Proliferation | 1.3-fold increase | [6] |

| Mouse Fibroblasts | Not Specified | H₂O₂ Production | 1.4-fold increase | [6] |

| Mouse Fibroblasts | Not Specified | TGF-β1 Production | 1.8-fold increase | [6] |

Table 1: FXa-Induced Gene Expression and Cellular Responses

| Cell Line | FXa Concentration | Duration | Response | Reference |

| RAW 264.7 Macrophages | 0.25 U/mL | Not Specified | Detectable ERK1/2 Phosphorylation | [2] |

| RAW 264.7 Macrophages | 0.75 U/mL | Not Specified | Maximal ERK1/2 Phosphorylation | [2] |

| Human Atrial Tissue | Not Specified | Up to 24h | Activation of MAP kinases (ERK1/2) | [11] |

Table 2: Dose-Dependent Activation of ERK1/2 by FXa

Detailed Experimental Protocols

Chromogenic Assay for Factor Xa Activity

This assay is used to quantify the enzymatic activity of FXa.

Principle: A specific chromogenic substrate for FXa is used. When cleaved by FXa, the substrate releases a chromophore (e.g., p-nitroaniline), which can be measured spectrophotometrically. The amount of chromophore released is directly proportional to the FXa activity.

Materials:

-

Test plasma sample

-

Factor Xa

-

Chromogenic substrate specific for Factor Xa

-

Assay buffer (e.g., Tris-HCl)

-

Microplate reader

Protocol:

-

Prepare a standard curve using known concentrations of purified FXa.

-

Incubate the test plasma sample with an excess of Factor Xa in the assay buffer.

-

Add the chromogenic substrate to the mixture.

-

Incubate at a specified temperature (e.g., 37°C) for a defined period.

-

Measure the absorbance of the released chromophore at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

-

Calculate the FXa activity in the sample by comparing its absorbance to the standard curve.

Western Blot Analysis of FXa-Induced ERK1/2 Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 as a marker of MAPK pathway activation by FXa.

Materials:

-

Cell culture of interest (e.g., fibroblasts, endothelial cells)

-

Factor Xa

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Seed cells and grow to desired confluency. Treat cells with various concentrations of FXa for specific time points. Include an untreated control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total ERK1/2.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of FXa on cell migration.

Materials:

-

Adherent cell line of interest

-

Culture plates or inserts for creating a gap

-

Factor Xa

-

Microscope with a camera

Protocol:

-

Cell Seeding: Seed cells in a culture plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Create a cell-free gap ("scratch") in the monolayer using a sterile pipette tip or by removing a culture insert.

-

Treatment: Wash the cells to remove debris and add fresh media containing different concentrations of FXa. Include a control with no FXa.

-

Image Acquisition: Capture images of the scratch at the beginning of the experiment (time 0) and at regular intervals (e.g., every 6-12 hours) until the gap is closed in the control group.

-

Data Analysis: Measure the area or width of the scratch in the images at each time point. The rate of cell migration can be calculated by determining the change in the cell-free area over time.

Visualizing FXa Signaling Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key FXa signaling pathways and experimental workflows.

Caption: FXa-mediated PAR-1 and PAR-2 signaling pathways.

Caption: Experimental workflow for Western Blot analysis.

Caption: Workflow for the cell migration (wound healing) assay.

Conclusion

The discovery of Factor Xa's non-hemostatic signaling functions represents a significant advancement in our understanding of its role in molecular biology. Beyond its established role in coagulation, FXa is now recognized as a critical modulator of cellular processes implicated in a range of diseases. By activating PAR-1 and PAR-2, FXa triggers intracellular signaling cascades that influence inflammation, cell proliferation, and tissue remodeling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate these novel functions. The continued exploration of FXa's signaling pathways holds immense promise for the development of innovative therapeutic strategies targeting a variety of pathological conditions.

References

- 1. Activated Factor X Signaling Pathway via Protease-Activated Receptor 2 Is a Novel Therapeutic Target for Preventing Atrial Fibrillation [jstage.jst.go.jp]

- 2. Factor Xa induces pro-inflammatory cytokine expression in RAW 264.7 macrophages via protease-activated receptor-2 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Thrombin and factor Xa link the coagulation system with liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rivaroxaban Suppresses Atherosclerosis by Inhibiting FXa-Induced Macrophage M1 Polarization-Mediated Phenotypic Conversion of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Factor Xa in mouse fibroblasts may induce fibrosis more than thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determinants of the Specificity of Protease-activated Receptors 1 and 2 Signaling by Factor Xa and Thrombin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Factor Xa Stimulates Proinflammatory and Profibrotic Responses in Fibroblasts via Protease-Activated Receptor-2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Significance of FXa and its receptor PAR2 for the growth of colon cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Coagulation factor Xa induces an inflammatory signalling by activation of protease-activated receptors in human atrial tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Novel Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for the initial toxicity screening of novel pharmaceutical compounds, exemplified by the hypothetical compound FXb. The document outlines a tiered approach, beginning with in vitro assays to assess cytotoxicity, genotoxicity, and specific organ toxicity, followed by preliminary in vivo studies to evaluate systemic effects and establish a preliminary safety profile. Detailed experimental protocols, data presentation standards, and workflow visualizations are provided to guide researchers in conducting and documenting these critical early-stage safety assessments. The methodologies described herein are fundamental for identifying potential liabilities of drug candidates and informing decisions for further development.

Introduction

The early identification of potential toxicity is a critical step in the drug development process, minimizing late-stage failures and ensuring patient safety.[1][2] Initial toxicity screening aims to characterize the adverse effects of a new chemical entity (NCE) through a series of in vitro and in vivo studies.[3][4] This process is designed to identify potential target organs of toxicity, establish dose-response relationships, and provide an early assessment of the therapeutic index.[2][5]

This technical guide presents a standardized approach to the initial toxicity screening of a hypothetical novel compound, this compound. It details the necessary experimental workflows, from initial cell-based assays to preliminary animal studies, and provides templates for data presentation and visualization of key processes.

In Vitro Toxicity Assessment

In vitro toxicity testing is a crucial first step in evaluating the safety of a new compound, providing data on its potential to cause harm at the cellular level.[6][7] These assays are typically high-throughput and cost-effective, allowing for the rapid screening of multiple compounds.[6]

Cytotoxicity Assays

Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells. A common approach is to use established cell lines and measure indicators of cell viability and membrane integrity.[7]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, and 72 hours.

-

MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Data Presentation: Cytotoxicity of this compound

| Cell Line | Exposure Time (h) | This compound IC50 (µM) | Positive Control IC50 (µM) |

| HepG2 | 24 | [Data] | [Data] |

| 48 | [Data] | [Data] | |

| 72 | [Data] | [Data] | |

| HEK293 | 24 | [Data] | [Data] |

| 48 | [Data] | [Data] | |

| 72 | [Data] | [Data] |

Experimental Workflow: In Vitro Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic potential of a test compound using the MTT assay.

Genotoxicity Assays

Genotoxicity assays are employed to detect direct or indirect DNA damage, which can lead to mutations and potentially cancer.

Experimental Protocol: Ames Test

-

Strain Selection: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100) with and without metabolic activation (S9 fraction).

-

Compound Exposure: Mix the bacterial culture, test compound (this compound) at various concentrations, and either S9 mix or a buffer.

-

Plating: Pour the mixture onto minimal glucose agar (B569324) plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertants that is at least twice the background level.

Data Presentation: Ames Test for Mutagenicity of this compound

| S. typhimurium Strain | Metabolic Activation (S9) | This compound Concentration (µ g/plate ) | Mean Revertants ± SD | Fold Increase over Control |

| TA98 | - | 0 (Vehicle) | [Data] | 1.0 |

| [Conc. 1] | [Data] | [Data] | ||

| [Conc. 2] | [Data] | [Data] | ||

| + | 0 (Vehicle) | [Data] | 1.0 | |

| [Conc. 1] | [Data] | [Data] | ||

| [Conc. 2] | [Data] | [Data] | ||

| TA100 | - | 0 (Vehicle) | [Data] | 1.0 |

| [Conc. 1] | [Data] | [Data] | ||

| [Conc. 2] | [Data] | [Data] | ||

| + | 0 (Vehicle) | [Data] | 1.0 | |

| [Conc. 1] | [Data] | [Data] | ||

| [Conc. 2] | [Data] | [Data] |

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal cardiac arrhythmias.

Experimental Protocol: Patch Clamp Electrophysiology

-

Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Recording: Perform whole-cell patch-clamp recordings to measure hERG tail currents.

-

Compound Application: Apply this compound at a range of concentrations to the cells.

-

Data Acquisition: Record the current before and after compound application.

-

Analysis: Calculate the percentage of hERG current inhibition and determine the IC50 value.

Signaling Pathway: hERG Channel and Cardiac Repolarization

Caption: Inhibition of the hERG potassium channel by this compound can disrupt cardiac repolarization.

In Vivo Toxicity Assessment

Following in vitro evaluation, preliminary in vivo studies are conducted to understand the compound's effects in a whole organism.[8] These studies help to identify potential target organs and establish a safe starting dose for further studies.[3]

Acute Toxicity Study

An acute toxicity study involves the administration of a single dose of the compound to determine its immediate adverse effects.[4]

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

-

Animal Model: Use a single sex of a rodent species (e.g., female Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity for up to 14 days.

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it does not, the next is dosed at a lower level.

-

Endpoint: The study is complete when a sufficient number of reversals have occurred to allow for the calculation of an LD50 (median lethal dose).

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

Data Presentation: Acute Oral Toxicity of this compound in Rats

| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |

| [Dose 1] | 1 | [0/1 or 1/1] | [Observations] | [Findings] |

| [Dose 2] | 1 | [0/1 or 1/1] | [Observations] | [Findings] |

| [Dose 3] | 1 | [0/1 or 1/1] | [Observations] | [Findings] |

| [Dose 4] | 1 | [0/1 or 1/1] | [Observations] | [Findings] |

| [Dose 5] | 1 | [0/1 or 1/1] | [Observations] | [Findings] |

| Estimated LD50 (mg/kg): | \multicolumn{4}{c | }{[Calculated Value]} |

Dose Range-Finding Study

A dose range-finding study is a short-term repeated-dose study to select dose levels for sub-chronic toxicity studies.[5]

Experimental Protocol: 7-Day Dose Range-Finding Study

-

Animal Model: Use both male and female rodents (e.g., Wistar rats).

-

Dose Groups: Assign animals to multiple dose groups (e.g., low, mid, high dose) and a vehicle control group.

-

Dosing: Administer this compound daily for 7 days via the intended clinical route.

-

Monitoring: Conduct daily clinical observations, and measure body weight and food consumption.

-

Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.

-

Analysis: Identify the No-Observed-Adverse-Effect Level (NOAEL).[3]

Logical Relationship: Dose Selection for Sub-chronic Studies

Caption: The process of selecting appropriate dose levels for longer-term toxicity studies.

Data Presentation: 7-Day Dose Range-Finding Study of this compound in Rats

Table 3.2.1: Clinical Observations and Body Weight

| Dose Group (mg/kg/day) | Sex | n | Mortality | Clinical Signs | Mean Body Weight Change (%) |

|---|---|---|---|---|---|

| 0 (Vehicle) | M | 5 | 0/5 | None | [Data] |

| F | 5 | 0/5 | None | [Data] | |

| [Low Dose] | M | 5 | [Data] | [Data] | [Data] |

| F | 5 | [Data] | [Data] | [Data] | |

| [Mid Dose] | M | 5 | [Data] | [Data] | [Data] |

| F | 5 | [Data] | [Data] | [Data] | |

| [High Dose] | M | 5 | [Data] | [Data] | [Data] |

| | F | 5 | [Data] | [Data] | [Data] |

Table 3.2.2: Selected Hematology and Clinical Chemistry Parameters

| Parameter | Sex | Vehicle | Low Dose | Mid Dose | High Dose |

|---|---|---|---|---|---|

| Hemoglobin (g/dL) | M | [Data] | [Data] | [Data] | [Data] |

| F | [Data] | [Data] | [Data] | [Data] | |

| Alanine Aminotransferase (U/L) | M | [Data] | [Data] | [Data] | [Data] |

| F | [Data] | [Data] | [Data] | [Data] | |

| Creatinine (mg/dL) | M | [Data] | [Data] | [Data] | [Data] |

| | F | [Data] | [Data] | [Data] | [Data] |

Table 3.2.3: Summary of Histopathological Findings | Organ | Finding | Incidence (M/F) | | :--- | :--- | :--- | | | | Vehicle | Low Dose | Mid Dose | High Dose | | Liver | [Finding 1] | [Incidence] | [Incidence] | [Incidence] | [Incidence] | | | [Finding 2] | [Incidence] | [Incidence] | [Incidence] | [Incidence] | | Kidney | [Finding 1] | [Incidence] | [Incidence] | [Incidence] | [Incidence] |

Conclusion

The initial toxicity screening of this compound provides essential preliminary data on its safety profile. The in vitro assays establish the cytotoxic and genotoxic potential, while the in vivo studies offer insights into systemic toxicity and inform the selection of doses for further non-clinical development. The collective findings from this initial screen are pivotal for a go/no-go decision on the continued development of this compound as a therapeutic candidate. A thorough evaluation of these results will guide the design of subsequent, more comprehensive toxicology studies required for regulatory submissions.

References

- 1. researchgate.net [researchgate.net]

- 2. jordilabs.com [jordilabs.com]

- 3. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pacificbiolabs.com [pacificbiolabs.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. gba-group.com [gba-group.com]

- 8. blog.biobide.com [blog.biobide.com]

Methodological & Application

Application Notes and Protocols for the FXb Experimental Protocol for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

The following document provides a detailed experimental protocol, referred to herein as the "FXb protocol," for the culture of human dermal fibroblasts (HDF) and the subsequent investigation of a hypothetical therapeutic agent, "Factor X," on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While "this compound" is not a standard nomenclature, this protocol outlines a representative workflow for assessing the impact of an experimental factor on a key cellular signaling pathway potentially involving F-box proteins, which are often involved in protein degradation and signal transduction.[1][2]

The NF-κB signaling pathway is a crucial regulator of various cellular processes, including inflammation, immunity, cell proliferation, and survival.[3][4] Its dysregulation is implicated in numerous diseases, making it a significant target for drug development.[4] This protocol provides a framework for the initial stages of screening and characterizing compounds that may modulate this pathway.

I. Human Dermal Fibroblast (HDF) Culture Protocol

This section details the procedures for the successful culture of human dermal fibroblasts.

A. Materials

-

Human Dermal Fibroblasts (HDF)

-

Fibroblast Growth Medium (e.g., DMEM or RPMI 1640)[5]

-

Penicillin-Streptomycin (Pen-Strep)

-

Trypsin-EDTA[5]

-

Phosphate-Buffered Saline (PBS)[5]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile cell culture flasks (T-25, T-75)[7]

-

Sterile centrifuge tubes (15 mL, 50 mL)

-

Cryovials[8]

B. Protocols

1. Media Preparation

| Component | Final Concentration | Volume for 500 mL |

| Basal Medium (DMEM/RPMI 1640) | - | 445 mL |

| Fetal Bovine Serum (FBS) | 10% | 50 mL |

| Penicillin-Streptomycin | 1% | 5 mL |

2. Thawing of Cryopreserved HDF

-

Rapidly thaw the cryovial of HDF in a 37°C water bath.[9]

-

Wipe the outside of the vial with 70% ethanol (B145695) before opening in a sterile cell culture hood.[9]

-

Gently transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 100 x g for 5 minutes.[8]

-

Aspirate the supernatant and gently resuspend the cell pellet in 5 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-25 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

The following day, replace the medium with fresh, pre-warmed complete growth medium to remove any residual DMSO.[7][9]

3. Subculturing HDF

HDF should be passaged when they reach 80-90% confluency.

| Reagent/Parameter | T-25 Flask | T-75 Flask |

| PBS Wash Volume | 2-3 mL | 5-7 mL |

| Trypsin-EDTA Volume | 1 mL | 3 mL |

| Incubation Time | 2-3 min | 3-5 min |

| Neutralization Medium | 4 mL | 9 mL |

| Seeding Density | 2.5 x 10^5 cells | 7.5 x 10^5 cells |

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer with sterile PBS to remove any remaining medium.[5]

-

Add the appropriate volume of Trypsin-EDTA to the flask and incubate at 37°C until the cells detach.[5][9]

-

Neutralize the trypsin by adding complete growth medium.[5]

-

Transfer the cell suspension to a centrifuge tube and centrifuge at 100 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in a known volume of complete growth medium.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new flasks at the recommended density.

4. Cryopreservation of HDF

-

Follow steps 1-6 of the subculturing protocol.

-

Resuspend the cell pellet in freezing medium (complete growth medium with 10% DMSO and 30% FBS) at a concentration of 5 x 10^5 cells/mL.[9]

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.[9]

-

Transfer the vials to liquid nitrogen for long-term storage.[9]

II. This compound Experimental Protocol: Investigating the Effect of Factor X on NF-κB Signaling

A. Experimental Workflow

Caption: Experimental workflow for the this compound protocol.

B. Protocol for Factor X Treatment and Cell Lysis

-

Seed HDF cells in 6-well plates at a density of 2.5 x 10^5 cells per well.

-

Culture the cells until they reach 70-80% confluency.

-

Prepare different concentrations of "Factor X" in complete growth medium. Also, prepare a vehicle control (the solvent used to dissolve Factor X).

-

Aspirate the medium from the wells and replace it with the medium containing "Factor X" or the vehicle control.

-

Incubate for the desired time period (e.g., 24 hours).

-

After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.

-

Aspirate the PBS completely and add 100 µL of lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein extract) to a new tube and store it at -80°C or proceed to protein quantification.

III. Analysis of NF-κB Pathway Activation by Western Blot

A. Protein Quantification (BCA Assay)

| Component | Volume (µL) per well |

| BCA Reagent A | 200 |

| BCA Reagent B | 4 |

| Standard or Sample | 25 |

-

Prepare a standard curve using Bovine Serum Albumin (BSA) standards.

-

Add samples and standards to a 96-well plate.

-

Prepare the BCA working reagent by mixing reagent A and B in a 50:1 ratio.

-

Add the working reagent to each well and incubate at 37°C for 30 minutes.

-

Measure the absorbance at 562 nm using a plate reader.

-

Calculate the protein concentration of the samples based on the standard curve.

B. Western Blot Protocol

-